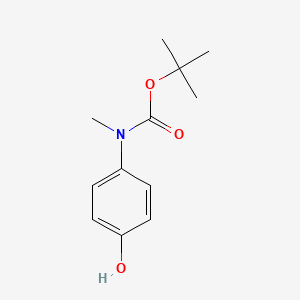

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Description

tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent on the nitrogen, and a para-hydroxyphenyl moiety. This compound is structurally characterized by its aromatic hydroxyl group, which facilitates hydrogen bonding and influences its solubility, stability, and reactivity.

Properties

IUPAC Name |

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCINQXFUANAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-4-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbamate moiety can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various alkyl or aryl carbamates.

Scientific Research Applications

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carbamate moiety can interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Hydrogen Bonding and Stability

The hydroxyl group in this compound enables strong intermolecular hydrogen bonding, as observed in structurally related compounds. For example:

- tert-Butyl N-hydroxycarbamate exhibits O–H···O hydrogen bonds with bond distances of 2.647 Å and angles of 171°, stabilizing its crystalline lattice .

- N-Pivaloylhydroxylamine (a related compound) forms ribbons via dual N–H···O and O–H···O interactions, a feature likely shared by the target compound due to its hydroxyl group .

In contrast, halogenated analogs like tert-butyl (4-chlorophenethyl)carbamate lack hydrogen-bonding donors, resulting in lower polarity and reduced solubility in aqueous media .

Biological Activity

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its biological activity primarily revolves around its potential therapeutic applications, including neuroprotective effects and enzyme inhibition. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

- Chemical Formula : C12H17NO3

- Molecular Weight : 221.27 g/mol

- CAS Number : 54592515

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. It can form covalent or non-covalent bonds, leading to modulation of enzyme activity and signal transduction pathways. Notably, it has been identified as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD) .

1. Neuroprotective Effects

Research indicates that this compound exhibits protective effects against amyloid beta peptide (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro studies have shown that this compound can reduce cell death in astrocytes induced by Aβ 1-42 through the modulation of inflammatory cytokines such as TNF-α .

Table 1: In Vitro Effects on Astrocytes

| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 10 |

| Aβ 1-42 | 20 | 50 |

| M4 + Aβ | 40 | 30 |

2. Enzyme Inhibition

The compound has demonstrated significant inhibitory activity against β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM). These activities suggest its potential as a multi-target therapeutic agent for Alzheimer's disease .

3. Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound has been shown to modulate inflammatory responses. Studies indicate a reduction in pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions .

Case Study 1: In Vitro Assessment of Neuroprotective Effects

A study aimed to evaluate the protective effects of this compound on astrocyte cells exposed to Aβ 1-42. The results indicated a moderate protective effect, with a notable reduction in TNF-α levels and oxidative stress markers compared to untreated controls.

Case Study 2: In Vivo Model of Alzheimer's Disease

In vivo studies involving rat models treated with scopolamine revealed that while the compound showed some protective effects in vitro, its efficacy was limited in vivo due to bioavailability issues within the brain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate?

- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 4-hydroxy-N-methylaniline. Key steps include:

- Base selection : Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize HCl byproducts.

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions (N₂/Ar) to prevent hydrolysis .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track progress.

- Critical parameters : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:chloroformate) to minimize side reactions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE requirements :

| Protection Type | Recommendations |

|---|---|

| Eye | Goggles with side shields |

| Skin | Nitrile gloves, lab coats |

| Respiratory | NIOSH-approved N95 masks for powder handling |

- Engineering controls : Fume hoods for synthesis/purification, spill containment kits, and sealed waste disposal .

- Emergency measures : Immediate flushing with water for eye/skin contact (15+ minutes) and medical evaluation for inhalation exposure .

Q. How can researchers validate the purity and structural identity of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.2 ppm), carbamate carbonyl (δ ~155 ppm), and aromatic protons (δ ~6.8–7.2 ppm).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 252.16) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- SHELX software suite :

- Structure solution : Use SHELXD for charge-flipping algorithms to phase X-ray diffraction data.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···O interactions) .

- Data validation : Check R-factors (<5%), electron density maps, and CIF files for deposition in databases like CCDC.

Q. What strategies address contradictions in reported biological activity data for this compound?

- Experimental variables :

- Dose-response curves : EC₅₀/IC₅₀ comparisons under standardized conditions (pH 7.4, 37°C) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Modification sites :

- Phenyl ring : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance metabolic stability.

- Carbamate group : Replace tert-butyl with adamantyl for steric shielding of the carbonyl .

- In vitro assays :

- Enzyme inhibition : Fluorescence polarization for kinase binding affinity.

- Cytotoxicity : MTT/WST-1 assays to evaluate therapeutic windows .

Q. What advanced analytical methods resolve solubility limitations in aqueous systems?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.